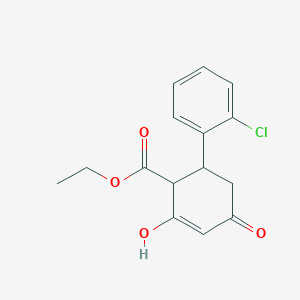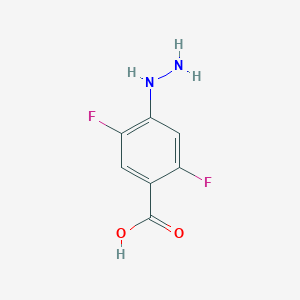
2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzylpyrrolidin-3-yl)-N-ethylethanamine is a chemical compound with the molecular formula C13H22N2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Benzylation: The nitrogen atom of the pyrrolidine ring is benzylated using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzylpyrrolidin-3-yl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(1-Benzylpyrrolidin-3-yl)-N-ethylethanamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Biological Research: The compound is used in studies related to neurotransmitter systems and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Benzylpyrrolidin-3-yl)-N-methylethanamine: Similar structure but with a methyl group instead of an ethyl group.
2-(1-Benzylpyrrolidin-3-yl)-N-propylethanamine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
2-(1-Benzylpyrrolidin-3-yl)-N-ethylethanamine is unique due to its specific ethyl substitution, which can influence its pharmacokinetic and pharmacodynamic properties. This substitution can affect the compound’s binding affinity, metabolic stability, and overall biological activity, making it distinct from its methyl and propyl analogs.
Propiedades
Fórmula molecular |
C15H24N2 |
|---|---|
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
2-(1-benzylpyrrolidin-3-yl)-N-ethylethanamine |
InChI |
InChI=1S/C15H24N2/c1-2-16-10-8-15-9-11-17(13-15)12-14-6-4-3-5-7-14/h3-7,15-16H,2,8-13H2,1H3 |
Clave InChI |
BGEZLGMKZBPRSL-UHFFFAOYSA-N |
SMILES canónico |
CCNCCC1CCN(C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Methano-7H-furo[2,3-E][1,3]diazepine](/img/structure/B13966433.png)






![Benzoic acid, 4-[(2-chloroacetyl)amino]-3-methoxy-, ethyl ester](/img/structure/B13966459.png)





